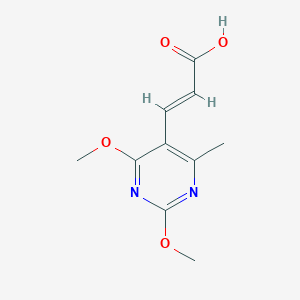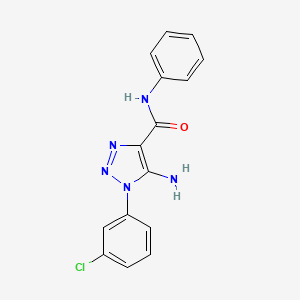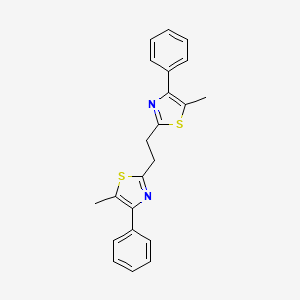
3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid
Vue d'ensemble
Description
3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid, also known as DMMPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMMPAA belongs to the class of pyrimidine derivatives and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of 3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Its potential role in inducing apoptosis in cancer cells is thought to be due to its ability to activate the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects
3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid has been found to exhibit potent anti-inflammatory and antioxidant effects. It has also been found to induce apoptosis in cancer cells. However, its effects on normal cells are not well understood. Further studies are needed to determine the potential side effects of 3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties are well understood. However, its potential toxicity and side effects on normal cells need to be carefully evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the study of 3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid. One potential direction is to further investigate its potential use as a photosensitizer in photodynamic therapy. Another potential direction is to evaluate its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine the potential side effects of 3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid on normal cells, as well as its pharmacokinetics and pharmacodynamics.
Applications De Recherche Scientifique
3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and antioxidant properties. It has also been studied for its potential role in the treatment of cancer, as it has been found to induce apoptosis in cancer cells. 3-(2,4-dimethoxy-6-methyl-5-pyrimidinyl)acrylic acid has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
(E)-3-(2,4-dimethoxy-6-methylpyrimidin-5-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-7(4-5-8(13)14)9(15-2)12-10(11-6)16-3/h4-5H,1-3H3,(H,13,14)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWGDAUUASDDJN-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)OC)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)OC)OC)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4697036.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4697040.png)
![N-[4-(benzyloxy)phenyl]-2-(ethylthio)benzamide](/img/structure/B4697043.png)
![2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B4697049.png)
![4-bromo-1-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4697058.png)
![2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)-N-phenylacetamide](/img/structure/B4697062.png)


![3-(4-chlorophenyl)-4-(2-methoxyethyl)-5-[(3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4697098.png)

![N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide](/img/structure/B4697112.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4697122.png)

![ethyl 2-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4697133.png)